N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide
Description
Chemical Structure: The compound features a central pyrimidine ring substituted with an ethylamino group at position 6 and a methyl group at position 2. This pyrimidine core is connected via an ethylenediamine linker to an acetamide group, which is further substituted with a pyrimidin-2-yloxy moiety. Its molecular formula is C₁₅H₂₁N₇O₂ (MW: 331.37 g/mol) .
For example, alkylation of pyrimidinones with chloroacetamides (e.g., as in ) or TFA-mediated deprotection of intermediates () could mirror its synthesis.
Potential Applications: Pyrimidine-based acetamides are frequently explored as kinase inhibitors () or antitumor agents ().
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-3-16-12-9-13(22-11(2)21-12)17-7-8-18-14(23)10-24-15-19-5-4-6-20-15/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,23)(H2,16,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQXUJLXFVCBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide involves several steps:
Formation of the ethylamino pyrimidine: : Starting with a pyrimidine derivative, ethylamine is introduced under controlled conditions to form the 6-(ethylamino)-2-methylpyrimidine intermediate.
Amidation reaction: : This intermediate undergoes a reaction with N-hydroxyethyl-2-bromoacetamide to form the desired this compound compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production often mirrors laboratory synthesis but on a larger scale, incorporating continuous-flow reactors to enhance efficiency. Solvent recovery systems and advanced purification techniques such as crystallization and column chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide exhibits various types of chemical reactions:
Oxidation: : The compound undergoes oxidation reactions in the presence of oxidizing agents like potassium permanganate, forming corresponding pyrimidine N-oxide derivatives.
Reduction: : Reduction reactions are carried out using reagents such as sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: : The compound readily undergoes nucleophilic substitution reactions at the acetamide carbonyl group, forming amide derivatives when treated with primary or secondary amines.
Hydrolysis: : In acidic or basic conditions, the acetamide bond can be hydrolyzed to form the respective acid and amine components.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in organic synthesis.
Biology
Biologically, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms. This property makes it valuable in understanding cellular processes and signaling pathways.
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development aimed at treating diseases such as cancer or inflammatory disorders. Preliminary studies have indicated that it could exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells.
Industry
In industrial applications, this compound can be utilized in developing new materials or as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique chemical properties allow for the creation of specialized products with desired characteristics.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
- Biochemical Probing : Research has shown that derivatives of similar pyrimidine compounds can serve as effective probes for studying enzyme mechanisms and cellular signaling pathways.
- Synthetic Applications : The compound has been successfully used as a precursor in synthesizing more complex organic molecules, demonstrating its versatility in chemical research.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level, targeting specific enzymes and receptors. It binds to active sites of enzymes, inhibiting their activity, which is crucial in biological pathways. The ethylamino and pyrimidine groups play a significant role in the binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Modifications
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide (BK50014)
- Key Difference : Lacks the pyrimidin-2-yloxy substitution on the acetamide group.
B. 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide ()
- Key Difference: Contains a phenoxy bridge and chloropyrimidine instead of a direct pyrimidinyloxy linkage.
C. 2-[(4-Amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()
- Key Difference : Replaces the oxygen atom in the pyrimidinyloxy group with a sulfur atom (sulfanyl linkage).
- Impact : Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but increase lipophilicity and metabolic stability .
D. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Key Difference : Uses a thioether linkage and ester group instead of an amide.
- Impact : The ester group is prone to hydrolysis, reducing in vivo stability compared to the amide in the target compound. The thietan-3-yloxy substituent introduces a strained ring system, which may affect conformational flexibility .
Pharmacokinetic and Physicochemical Properties
Functional Group Impact on Bioactivity
- Pyrimidinyloxy vs. Phenoxy: The target’s pyrimidinyloxy group may engage in π-π stacking or hydrogen bonding with kinase ATP-binding pockets (as seen in kinase inhibitors from ), whereas phenoxy groups () favor hydrophobic interactions .
Biological Activity
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide, a compound with the CAS number 1257553-47-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.37 g/mol. The compound features an ethylamino group at the 6-position of the pyrimidine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.37 g/mol |
| CAS Number | 1257553-47-1 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the ethylamino and pyrimidinyl groups. The reactions may include:
- Formation of the Pyrimidine Ring : Utilizing precursors such as ethylamine and 2-methylpyrimidine derivatives.
- Introduction of Functional Groups : Achieved through various coupling reactions, including amide bond formation with other bioactive compounds.
Antimicrobial and Antioxidant Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial and antioxidant activities. For instance, bis-sulfide derivatives containing pyrimidine rings have shown substantial antibacterial effects against Pseudomonas aeruginosa and Staphylococcus aureus . This suggests that the presence of pyrimidine moieties in similar compounds may enhance their biological efficacy.
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors within cellular pathways. It may act as an enzyme inhibitor, particularly in pathways related to cancer progression or inflammation.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in purine synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in cancer cell metabolism .
- Cellular Uptake : The compound's ability to bind to folate receptors (FRs), as seen in related studies, suggests it may facilitate its uptake into cells expressing these receptors .
Case Studies
A notable study evaluated a series of compounds related to this compound for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity specifically in cells expressing folate receptors, underscoring the potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide, and what critical reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
-
Alkylation of pyrimidine intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce ethylamino and methyl groups .
-
Coupling of the pyrimidinylamine intermediate with 2-(pyrimidin-2-yloxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
-
Optimization : Temperature control (40–60°C), inert atmosphere (N₂), and solvent selection (e.g., DMF or toluene) prevent side reactions. Catalyst screening (e.g., triethylamine) improves yields .
Reaction Step Conditions Key Parameters Substitution Alkaline, 60°C Solvent polarity, base strength Condensation EDC/HOBt, RT Coupling efficiency, pH control
Q. Which analytical techniques are prioritized for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrimidine substituents and acetamide linkage. For example, pyrimidine protons appear as distinct doublets (δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Q. What purification techniques are effective for isolating high-purity (>95%) compound?
- Methodological Answer :
- Recrystallization : Ethanol/water mixtures remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes and predict regioselectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Transition state modeling (DFT) predicts favorable reaction pathways for pyrimidine functionalization .
- Machine Learning : Training datasets on similar pyrimidine-acetamide reactions identify optimal solvent/catalyst combinations (e.g., ICReDD’s feedback loop between computation and experimentation) .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Metabolic Stability Studies : Liver microsome assays identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
- Prodrug Design : Masking labile groups (e.g., acetamide) with acetylated prodrugs improves pharmacokinetic profiles .
Q. How are degradation pathways investigated under physiological conditions?
- Methodological Answer :
-
Accelerated Stability Testing : Incubation at 37°C in PBS (pH 7.4) with HPLC monitoring quantifies hydrolysis products .
-
LC-MS/MS : Identifies degradation intermediates (e.g., pyrimidine ring-opening products) .
Condition Degradation Pathway Mitigation Strategy Acidic pH (pH < 3) Acetamide hydrolysis Buffered formulations Oxidative stress Pyrimidine oxidation Antioxidant additives
Q. What comparative structural analyses evaluate bioisosteric replacements in the pyrimidine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
